molecular formula C10H7F3N2OS2 B3125765 4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole CAS No. 329235-07-6

4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole

Cat. No.: B3125765
CAS No.: 329235-07-6
M. Wt: 292.3 g/mol
InChI Key: NOQALKLIUWSDAA-UHFFFAOYSA-N
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Description

4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group and a sulfinyl group attached to a trifluoromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole typically involves the reaction of 4-(trifluoromethyl)phenylsulfinyl chloride with 4-methyl-1,2,3-thiadiazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfinyl group can form reversible covalent bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties compared to its sulfonyl and thio analogs. The sulfinyl group can undergo reversible oxidation and reduction, providing additional versatility in chemical reactions and potential biological activities.

Properties

IUPAC Name

4-methyl-5-[4-(trifluoromethyl)phenyl]sulfinylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS2/c1-6-9(17-15-14-6)18(16)8-4-2-7(3-5-8)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQALKLIUWSDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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